molecular formula C14H17BrF3NO8 B13416189 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide

2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide

Cat. No.: B13416189
M. Wt: 464.19 g/mol
InChI Key: BSWHDJQWFUUELQ-OOCWMUITSA-N
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Description

2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide is a synthetic compound with the molecular formula C14H17BrF3NO8 and a molecular weight of 464.186 g/mol . It is a derivative of glucopyranose, where specific hydroxyl groups are substituted with acetyl and trifluoroacetyl groups, and a bromine atom is attached to the glucopyranosyl ring. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide involves multiple steps Typically, the process starts with the protection of hydroxyl groups on the glucopyranose ring using acetyl groupsThe final step involves the bromination of the glucopyranosyl ring to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The acetyl groups provide stability and influence the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar compounds to 2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17BrF3NO8

Molecular Weight

464.19 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-bromo-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C14H17BrF3NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12+/m1/s1

InChI Key

BSWHDJQWFUUELQ-OOCWMUITSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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